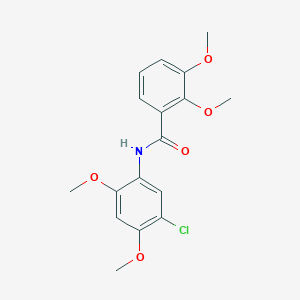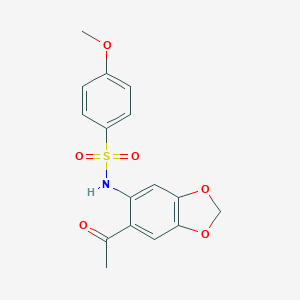
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide, also known as CDMB, is a compound that has been widely studied for its potential therapeutic applications. CDMB is a member of the benzamide family of compounds and has been found to exhibit a range of biological activities, including antitumor and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide is not fully understood, but several studies have provided insights into its mode of action. N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and transcription. N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has also been found to inhibit the activity of histone deacetylases, which are involved in regulating gene expression. These effects may contribute to the antitumor and anti-inflammatory effects of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide.
Biochemical and Physiological Effects
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been found to exhibit several biochemical and physiological effects. In cancer cells, N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Inflammatory cytokines and chemokines have been found to be downregulated by N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide, which may contribute to its anti-inflammatory effects. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been found to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been found to exhibit potent antitumor and anti-inflammatory effects, making it a promising candidate for further research. However, there are also limitations to using N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has not been extensively studied in animal models, and its toxicity and pharmacokinetics need to be further investigated.
Direcciones Futuras
There are several future directions for the research of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide. One potential application of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide is in the treatment of cancer. Further studies are needed to investigate the antitumor effects of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide in animal models and to determine its toxicity and pharmacokinetics. Additionally, more research is needed to elucidate the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide and to identify its molecular targets.
Another potential application of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide is in the treatment of inflammatory diseases. Further studies are needed to investigate the anti-inflammatory effects of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide in animal models and to determine its toxicity and pharmacokinetics. Additionally, more research is needed to identify the molecular targets of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide in the inflammatory pathway.
In conclusion, N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its antitumor and anti-inflammatory effects make it a promising candidate for further research. However, more research is needed to elucidate its mechanism of action, toxicity, and pharmacokinetics, and to identify its molecular targets.
Métodos De Síntesis
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide is in the treatment of cancer. Several studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide exhibits potent antitumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its antitumor effects, N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has also been found to exhibit anti-inflammatory effects. N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Nombre del producto |
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide |
|---|---|
Fórmula molecular |
C17H18ClNO5 |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C17H18ClNO5/c1-21-13-7-5-6-10(16(13)24-4)17(20)19-12-8-11(18)14(22-2)9-15(12)23-3/h5-9H,1-4H3,(H,19,20) |
Clave InChI |
SHHIZMAOROYVLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)


![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)









